

## Unveiling the Kinase Selectivity Profile of PF-4800567

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Compound of Interest		
Compound Name:	PF-4800567	
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A comprehensive analysis of the cross-reactivity of the potent Casein Kinase 1 epsilon (CK1ɛ) inhibitor, **PF-4800567**, reveals a high degree of selectivity, with notable off-target activity primarily observed at higher concentrations against the Epidermal Growth Factor Receptor (EGFR). This guide provides a detailed comparison of its inhibitory activity against its primary target and a broad panel of other kinases, supported by experimental data and protocols for researchers in drug discovery and development.

**PF-4800567** is a well-characterized, potent, and ATP-competitive inhibitor of Casein Kinase 1 epsilon (CK1 $\epsilon$ ), a key regulator of various cellular processes, including circadian rhythm.[1][2] [3][4] In vitro biochemical assays have determined its IC50 value for CK1 $\epsilon$  to be 32 nM.[1][5] Notably, it exhibits a greater than 20-fold selectivity for CK1 $\epsilon$  over the closely related isoform, Casein Kinase 1 delta (CK1 $\delta$ ), which it inhibits with an IC50 of 711 nM.[1][2][3][4][5] This selectivity has made **PF-4800567** a valuable tool for dissecting the specific roles of CK1 $\epsilon$  in cellular signaling pathways.

To further elucidate its specificity, **PF-4800567** was profiled against a diverse panel of 50 other protein kinases. The screening revealed that at a concentration of 1  $\mu$ M, **PF-4800567** demonstrates significant inhibition (69%) only against the Epidermal Growth Factor Receptor (EGFR) in addition to its primary target. At a higher concentration of 10  $\mu$ M, the inhibition of EGFR activity increased to 83%.[5] This indicates that while highly selective at lower concentrations, caution should be exercised in interpreting results from experiments using **PF-4800567** at concentrations in the micromolar range due to potential off-target effects on EGFR signaling. KINOMEscan profiling of **PF-4800567** against 97 kinases also showed a weak



binding affinity for Platelet-Derived Growth Factor Receptor Beta (PDGFRB) and Tropomyosin receptor kinase A (TRKA), in addition to  $CK1\delta$ .

## **Comparative Kinase Inhibition Profile of PF-4800567**

The following table summarizes the inhibitory activity of **PF-4800567** against its primary targets and key off-targets. The data is compiled from in vitro kinase assays.

Kinase Target	IC50 (nM)	% Inhibition at 1 μM	% Inhibition at 10 μΜ
CK1ε	32	-	-
CK1δ	711	-	-
EGFR	-	69%	83%

### **Experimental Protocols**

The determination of the kinase inhibitory activity of **PF-4800567** was performed using a standardized in vitro kinase assay platform. The following protocol provides a detailed methodology for assessing the cross-reactivity of kinase inhibitors.

Kinase Inhibition Assay (General Protocol):

This protocol is based on the widely used radiometric assay format, which measures the incorporation of radiolabeled phosphate from ATP into a substrate by the kinase.

- Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a specific substrate peptide, and a mixture of unlabeled ATP and radiolabeled [y-32P]ATP. The final ATP concentration is typically set at or near the Km value for each specific kinase to ensure accurate determination of inhibitory potency.
- Compound Incubation: The test compound, PF-4800567, is serially diluted to the desired concentrations. A fixed volume of each dilution is pre-incubated with the kinase in the reaction buffer for a specified period (e.g., 10-15 minutes) at room temperature to allow for binding to the kinase.

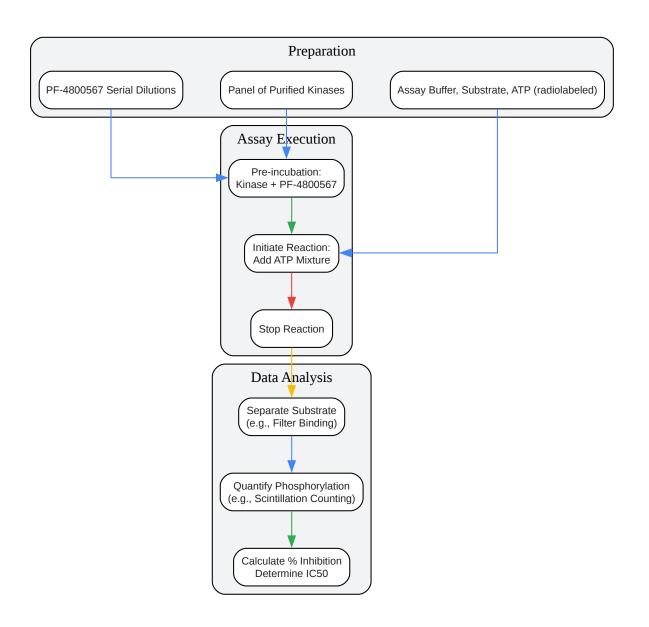


- Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of the ATP mixture. The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Termination of Reaction: The reaction is stopped by the addition of a solution that denatures the kinase and precipitates the substrate, such as trichloroacetic acid (TCA).
- Separation of Phosphorylated Substrate: The phosphorylated substrate is separated from the unincorporated [γ-<sup>32</sup>P]ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane (e.g., phosphocellulose paper) which binds the peptide substrate. The filter is then washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove any unbound ATP.
- Quantification of Kinase Activity: The amount of radioactivity incorporated into the substrate
  on the filter paper is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase activity remaining at each compound concentration
  is calculated relative to a control reaction containing no inhibitor (DMSO vehicle). The IC50
  value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then
  determined by fitting the data to a dose-response curve using appropriate software (e.g.,
  GraphPad Prism).

For broader kinase profiling, such as the Invitrogen SelectScreen™ Kinase Profiling Service, a similar principle is applied but often utilizes non-radiometric, fluorescence-based detection methods for higher throughput.

# Experimental Workflow for Kinase Cross-Reactivity Screening





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Caption: Workflow for assessing kinase inhibitor cross-reactivity.



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